5-benzyl-1-methyl-3-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione
Description
This compound belongs to the pyrrolo[3,4-c]pyrazole-dione class, characterized by a fused bicyclic system comprising pyrrole and pyrazole rings. Key structural features include a benzyl group at position 5, a methyl group at position 1, and a phenyl substituent at position 2. Its molecular formula is C₂₀H₁₈N₂O₂, with a molecular weight of 318.37 g/mol.
Properties
IUPAC Name |
5-benzyl-1-methyl-3-phenyl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-21-17-15(16(20-21)14-10-6-3-7-11-14)18(23)22(19(17)24)12-13-8-4-2-5-9-13/h2-11,15-17,20H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAGVYVKWPTBSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C(C(N1)C3=CC=CC=C3)C(=O)N(C2=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-1-methyl-3-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as palladium or copper compounds .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The choice of solvents, catalysts, and reaction conditions is crucial to minimize by-products and ensure scalability .
Chemical Reactions Analysis
Types of Reactions
5-benzyl-1-methyl-3-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium, copper compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-benzyl-1-methyl-3-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-benzyl-1-methyl-3-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Core Modifications
Pyrrolo[3,4-d]isoxazole-dione Derivatives
- 5-Benzyl-3-(2,4-dichlorophenyl)-2-phenyltetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione (CAS 301851-54-7): Core: Replaces pyrazole with isoxazole, altering electronic properties. Applications: Explored as enzyme inhibitors due to halogenated aromatic interactions .
5-Benzyl-2-(4-chlorophenyl)-3-phenyltetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione (CAS 473390-99-7):
Pyrrolo[3,4-c]pyrazole-dione Derivatives
3-Phenyl-1-(4-(trifluoromethoxy)phenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione (6e) :
5-Cyclopentyl-1-(4-isopropylphenyl)-3-phenylpyrrolo[3,4-c]pyrazole-4,6-dione (6f) :
Triazole-Containing Analogs
- 1-(2-Chlorobenzyl)-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione: Core: Triazole replaces pyrazole, altering hydrogen-bonding capacity.
Substituent Effects on Physicochemical Properties
*LogP values estimated based on substituent contributions.
Biological Activity
5-Benzyl-1-methyl-3-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and therapeutic implications of this compound based on diverse research findings.
Synthesis
The synthesis of 5-benzyl-1-methyl-3-phenyltetrahydropyrrolo[3,4-c]pyrazole derivatives often involves multi-step organic reactions. A typical synthetic route includes:
- Formation of Pyrazole Ring : Starting from appropriate phenyl and benzyl derivatives.
- Cyclization : Using reagents like acetic anhydride or other cyclizing agents to form the tetrahydropyrrolo structure.
- Purification : Techniques such as recrystallization or chromatography to isolate the desired product.
Anticancer Properties
Research indicates that derivatives of 5-benzyl-1-methyl-3-phenyltetrahydropyrrolo[3,4-c]pyrazole exhibit significant anticancer activity. For instance:
- Induction of Apoptosis : A study demonstrated that a related compound selectively inhibited the growth of H322 lung cancer cells with a mutated p53 gene. This effect was attributed to the induction of apoptosis in a dose-dependent manner .
- Selectivity : The compound showed minimal cytotoxicity towards normal vascular endothelial cells (HUVECs), suggesting a favorable selectivity profile for cancer treatment .
The proposed mechanism for the anticancer activity includes:
- Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting cell death.
Case Studies
- Study on Lung Cancer Cells :
- Selectivity Testing :
Data Tables
| Compound | Cell Line | IC50 (µM) | Apoptosis Induction | Selectivity Index |
|---|---|---|---|---|
| 5-Benzyl | H322 (Lung) | 10 | Yes | High |
| 5-Benzyl | HUVEC (Normal) | >40 | No | N/A |
Q & A
How can researchers optimize the synthesis of 5-benzyl-1-methyl-3-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione to improve yield and purity?
Basic Research Question
Optimization requires careful control of reaction parameters such as temperature (e.g., reflux conditions in ethanol), solvent polarity, and reaction time to favor cyclization and reduce side products. Multi-step protocols, including condensation and dehydration reactions, are critical for building the tetrahydropyrrolopyrazole core . Statistical experimental design (e.g., factorial design) minimizes trial numbers while systematically evaluating variables like catalyst loading and stoichiometry .
What computational strategies can predict the conformational flexibility and biological activity of this compound?
Advanced Research Question
Quantum chemical calculations (e.g., density functional theory, DFT) model electronic properties and conformational stability, while molecular docking simulations predict binding affinities to biological targets like enzymes or receptors. Reaction path search methods, combined with machine learning, identify optimal synthetic routes and potential bioactive conformers . Cross-validation with experimental data (e.g., XRD or NMR) ensures computational accuracy .
Which analytical techniques are most effective for characterizing the molecular structure of this compound?
Basic Research Question
X-ray diffraction (XRD) provides definitive crystallographic data, including bond lengths and angles, while nuclear magnetic resonance (NMR) spectroscopy resolves proton and carbon environments (e.g., distinguishing benzyl vs. phenyl substituents). Infrared (IR) spectroscopy identifies functional groups like carbonyls (C=O) in the dione moiety . High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.
How should researchers resolve contradictions in reported biological activity data across studies?
Advanced Research Question
Contradictions may arise from differences in assay conditions (e.g., cell lines, pH) or compound purity. Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based assays) and standardize protocols (e.g., IC50 determination under controlled conditions). Comparative studies with structural analogs (e.g., 4,5-dihydropyrrolo[3,4-c]pyrazole derivatives) can isolate substituent-specific effects . Meta-analyses of published data, accounting for methodological variability, are also recommended.
What are the key considerations in designing a multi-component reaction (MCR) for synthesizing this compound?
Basic Research Question
MCRs require precise stoichiometric ratios of reactants (e.g., hydrazines, ketones, and aldehydes) to avoid intermediate accumulation. Catalysts like acetic acid or Lewis acids (e.g., ZnCl2) accelerate cyclization. Stepwise addition of reagents under inert atmospheres prevents premature decomposition. Solvent selection (e.g., ethanol or DMF) balances solubility and reactivity .
How can reaction path search methods improve the development of derivatives with enhanced bioactivity?
Advanced Research Question
Quantum mechanics/molecular mechanics (QM/MM) simulations map energy barriers for key reactions (e.g., nucleophilic additions), guiding the design of derivatives with modified substituents. Information science tools analyze high-throughput screening data to prioritize synthetic targets. Feedback loops between computational predictions and experimental validation refine reaction conditions (e.g., solvent, temperature) .
What statistical methods are employed to optimize chemical processes for this compound?
Basic Research Question
Design of experiments (DoE) methods, such as response surface methodology (RSM), identify critical variables (e.g., reaction time, temperature) and their interactions. Central composite designs or Plackett-Burman matrices reduce experimental runs while maximizing data output. Pareto analysis ranks factors by significance, enabling targeted optimization .
How do steric and electronic effects of substituents influence the compound’s reactivity and bioactivity?
Advanced Research Question
Steric hindrance from bulky groups (e.g., benzyl) may reduce binding efficiency, while electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilicity at reactive sites. Hammett plots correlate substituent electronic effects with reaction rates. Molecular dynamics simulations track conformational changes in biological environments to rationalize structure-activity relationships (SAR) .
What strategies mitigate challenges in scaling up laboratory-scale synthesis?
Advanced Research Question
Process analytical technology (PAT) monitors real-time parameters (e.g., pH, temperature) during scale-up. Membrane separation technologies purify intermediates, reducing contamination risks. Kinetic studies identify rate-limiting steps (e.g., cyclization) for reactor design optimization (e.g., continuous flow systems). Hazard analysis (e.g., HAZOP) ensures safety protocols align with industrial standards .
How can researchers compare the bioactivity of this compound with structurally similar analogs?
Basic Research Question
Use standardized bioassays (e.g., enzyme inhibition, cytotoxicity) under identical conditions. Quantitative SAR (QSAR) models correlate structural features (e.g., logP, polar surface area) with activity. Parallel synthesis of analogs (e.g., varying benzyl or phenyl groups) isolates critical pharmacophores. Data visualization tools (e.g., heatmaps) highlight trends across compound libraries .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
